Ganoderenic Acid A
CAS No.: 100665-40-5
Cat. No.: VC0528693
Molecular Formula: C30H42O7
Molecular Weight: 514.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 100665-40-5 |
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Molecular Formula | C30H42O7 |
Molecular Weight | 514.6 g/mol |
IUPAC Name | 6-(7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid |
Standard InChI | InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21,23,32,35H,8-9,11-14H2,1-7H3,(H,36,37) |
Standard InChI Key | OVUOUFPIPZJGME-UHFFFAOYSA-N |
Isomeric SMILES | CC(CC(=O)/C=C(/C)\C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O)C(=O)O |
SMILES | CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O)C(=O)O |
Canonical SMILES | CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O)C(=O)O |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
GAA belongs to the lanostane triterpenoid family, characterized by a tetracyclic carbon skeleton with multiple oxygen-containing functional groups. Its structure includes a 3,11,23-trioxo-lanost-8-en-26-oic acid backbone with hydroxyl groups at positions 7β and 15α (Fig. 1) . Key physicochemical properties include:
Property | Value |
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Molecular Formula | |
Molar Mass | 516.67 g/mol |
Melting Point | 118–123°C |
Boiling Point | 690.1 ± 55.0 °C (Predicted) |
Solubility | Chloroform, Methanol, DMSO |
Specific Rotation () | +146° (c 0.1002, CHCl₃) |
GAA’s solubility in organic solvents and stability under low-temperature storage (-20°C) make it suitable for pharmaceutical formulations . Its acidic nature () facilitates interactions with biological targets, such as enzymes and cell membranes.
Biosynthesis and Natural Sources
GAA is biosynthesized in Ganoderma species via the mevalonate (MVA) pathway, with key enzymes including squalene epoxidase (SE) and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) . Overexpression of SE and HMGR in G. lucidum enhances GAA production, confirming their regulatory roles in triterpenoid synthesis . Environmental stressors like heat shock (HS) upregulate phospholipase D (PLD)-mediated phosphatidic acid (PA) production, which activates mTOR signaling to promote sterol regulatory element-binding protein (SREBP)-driven GAA biosynthesis .
Pharmacological Activities
Anticancer Effects
GAA exhibits broad-spectrum anticancer activity by inducing apoptosis and modulating immune responses:
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Breast Cancer: GAA inhibits MDA-MB-231 cell proliferation (IC₅₀ = 25 μM) by upregulating p53 and downregulating MDM2, destabilizing the MDM2-p53 interaction () .
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Lung Cancer: In A549 and NCI-H460 cells, GAA suppresses the PI3K/Akt/mTOR pathway, inducing autophagy and apoptosis .
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Lymphoma: GAA (20 mg/kg) prolongs survival in EL4 tumor-bearing mice by attenuating myeloid-derived suppressor cells (MDSCs) and enhancing CD8⁺ T-cell responses .
Hepatoprotective and Lipid-Modulating Effects
In hyperlipidemic mice, GAA (75 mg/kg/day) reduces hepatic lipid accumulation by 40% and serum triglycerides by 32% via:
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Upregulating LDL receptor expression.
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Modulating gut microbiota (e.g., increasing Bifidobacterium spp. and Akkermansia spp.) .
Anti-Inflammatory and Immunomodulatory Effects
GAA suppresses NF-κB signaling in LPS-stimulated microglia, reducing TNF-α (−64%), IL-1β (−57%), and IL-6 (−49%) . In cyclophosphamide-induced immunosuppressed models, GAA restores thymic index (+45%) and splenic lymphocyte proliferation (+38%) .
Mechanisms of Action
mTOR/SREBP Pathway Activation
Under heat stress, PLD-generated PA binds mTOR, triggering SREBP processing and subsequent GAA biosynthesis . This pathway links environmental stress to secondary metabolite production in fungi.
p53/MDM2 Interaction
GAA derivatives (e.g., compound A2) inhibit MDM2-p53 binding, stabilizing p53 to activate pro-apoptotic genes like Bax and Caspase-3 .
Gut Microbiota Modulation
GAA increases short-chain fatty acid (SCFA) producers (e.g., Lactobacillus), which enhance intestinal barrier integrity and reduce systemic inflammation .
Pharmacokinetics and Metabolism
GAA undergoes extensive phase I/II metabolism in rats (Fig. 2):
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Phase I: Reduction (e.g., ganoderic acid C2), oxidation, and hydroxylation at C-12, C-20, and C-28 .
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Phase II: Glucuronidation (e.g., GAA-7-O-glucuronide) and sulfation .
CYP3A4 is the primary enzyme responsible for GAA metabolism, with a hepatic clearance of 12.3 mL/min/kg .
Clinical Applications and Current Research
Preclinical Studies
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Obesity: GAA (40 mg/kg) reduces high-fat diet-induced weight gain (−28%) and improves insulin sensitivity (+35%) .
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Liver Injury: GAA ameliorates alcoholic liver injury by suppressing CYP2E1-mediated oxidative stress .
Challenges and Future Directions
Bioavailability Limitations
GAA’s poor aqueous solubility and first-pass metabolism limit oral bioavailability (∼12%). Novel formulations (e.g., liposomes, micelles) are under investigation .
Synergistic Therapies
Combining GAA with cisplatin enhances chemosensitivity in HepG2 cells by suppressing STAT3 signaling .
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